molecular formula C15H21FN2O4 B8180956 (S)-Methyl 3-(2-amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate

(S)-Methyl 3-(2-amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B8180956
M. Wt: 312.34 g/mol
InChI Key: ZLALPPKZZSRIEZ-LBPRGKRZSA-N
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Description

(S)-Methyl 3-(2-amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a chiral compound often used in pharmaceutical research and development Its structure includes a fluorinated aromatic ring, an amino group, and a tert-butoxycarbonyl-protected amino acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 3-(2-amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-fluorobenzaldehyde and (S)-tert-butoxycarbonyl-2-amino-3-methylbutanoic acid.

    Formation of Intermediate: The aldehyde group of 2-amino-4-fluorobenzaldehyde is reacted with the amino group of (S)-tert-butoxycarbonyl-2-amino-3-methylbutanoic acid under reductive amination conditions to form an intermediate.

    Esterification: The intermediate is then esterified using methanol and an acid catalyst to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of protective groups and selective catalysts is crucial to achieve high enantiomeric purity and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Conversion to alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to (S)-Methyl 3-(2-amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate exhibit promising anticancer properties. The incorporation of fluorine in the phenyl group enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer therapies. Studies have shown that fluorinated amino acids can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .

Kinase Inhibition
This compound may serve as a lead structure for designing inhibitors of specific kinases, such as PIM kinases, which are implicated in various cancers. The presence of the tert-butoxycarbonyl (Boc) group allows for further modifications that can enhance selectivity and potency against these kinases .

Biological Research

Neuropharmacology
The structural features of this compound suggest its potential role in neuropharmacological studies. The amino group can facilitate interactions with neurotransmitter receptors, making it a candidate for exploring treatments for neurological disorders such as depression or anxiety by modulating neurotransmitter systems .

Peptide Synthesis
Due to its amino acid-like structure, this compound can be utilized in peptide synthesis. The Boc protection group is commonly used in solid-phase peptide synthesis, allowing for the incorporation of this compound into larger peptide chains. This application is particularly relevant in developing peptide-based drugs or biologically active peptides .

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological targets such as enzymes and receptors. The fluorinated aromatic ring enhances binding affinity and specificity, while the amino and ester groups facilitate interactions with active sites. The tert-butoxycarbonyl group provides stability and protection during synthetic transformations.

Comparison with Similar Compounds

  • (S)-Methyl 3-(2-amino-4-chlorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
  • (S)-Methyl 3-(2-amino-4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate

Comparison:

  • Fluorine vs. Chlorine/Bromine: The presence of fluorine in (S)-Methyl 3-(2-amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate provides unique electronic properties, such as increased electronegativity and stability, compared to chlorine or bromine.
  • Binding Affinity: Fluorine-substituted compounds often exhibit higher binding affinity and metabolic stability, making them more suitable for pharmaceutical applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

(S)-Methyl 3-(2-amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate, with the CAS number 2177267-04-6, is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Chemical Formula : C15H21FN2O4
  • Molecular Weight : 316.35 g/mol
  • Functional Groups : Amino group, tert-butoxycarbonyl (Boc) protection, and a methyl ester.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound can interact with various biological targets:

  • Protein Kinases : The compound may influence protein kinase signaling pathways, particularly those involved in cellular proliferation and survival.
  • G Protein-Coupled Receptors (GPCRs) : There is evidence suggesting that modifications in the phenyl ring can enhance binding affinity to GPCRs, affecting downstream signaling pathways such as adenylyl cyclase activation .
  • Cyclic Nucleotide Pathways : Similar compounds have been shown to modulate levels of cyclic AMP (cAMP), which plays a crucial role in various physiological processes .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their potential applications:

Table 1: Summary of Biological Activities

Study ReferenceCompound TestedBiological ActivityKey Findings
Analog 1Anti-metastaticReduced metastasis in MIA PaCa-2 cells at 10 mg/kg.
Analog 2GPCR modulationEnhanced adenylyl cyclase activity; significant physiological effects observed.
(S)-Methyl...CytoprotectiveInhibited viral replication in MERS-CoV without cytotoxicity.

Detailed Research Findings

  • Anti-Metastatic Effects : A study demonstrated that a related compound significantly reduced local and distant spread of cancer cells in vivo, indicating potential anti-cancer properties .
  • Cytoprotective Properties : Research has shown that similar compounds can protect cells from viral infections by inhibiting replication processes, suggesting therapeutic potential against viral pathogens .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of fluorinated analogs revealed that specific substitutions on the phenyl ring could enhance potency and selectivity for biological targets, with some compounds exhibiting nanomolar activity .

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is selectively removed under acidic conditions to expose the primary amine. This reaction is essential for subsequent functionalization, such as peptide coupling.

Key Conditions and Outcomes:

Reagent SystemTemperatureTimeProductYieldSource
Trifluoroacetic acid (TFA)0°C → RT2–4 hFree amine intermediate>90%
HCl in dioxane (4 M)RT1 hAmine hydrochloride salt85%

Mechanistic Insight : Acidic conditions protonate the Boc carbonyl, facilitating cleavage of the carbamate linkage to release CO₂ and the tert-butyl cation.

Hydrolysis of the Methyl Ester

The methyl ester is hydrolyzed to a carboxylic acid under basic conditions, enabling further derivatization (e.g., amide formation).

Reaction Parameters:

BaseSolvent SystemTemperatureTimeProductYieldSource
LiOHTHF/H₂O (3:1)RT6 hCarboxylic acid derivative78%
NaOHMeOH/H₂O (1:1)50°C4 hSodium carboxylate salt82%

Critical Notes :

  • Hydrolysis rates depend on steric hindrance from the Boc group.

  • Lithium hydroxide offers higher selectivity for ester cleavage over Boc deprotection.

Amide Bond Formation and Peptide Coupling

The deprotected amine or hydrolyzed carboxylic acid participates in coupling reactions to construct peptide linkages.

Representative Coupling Protocols:

ReagentActivatorSolventSubstrateProductYieldSource
HATUDIPEADMFAmine + Carboxylic acidProtected dipeptide75%
DCCHOBtCH₂Cl₂Carboxylic acid + AmineN-acylated derivative68%

Optimization Data :

  • HATU-based couplings achieve higher efficiency (>70%) compared to carbodiimide methods.

  • Side reactions (e.g., racemization) are minimized at 0°C.

Reactivity of the 4-Fluoro-2-aminophenyl Moiety

The fluorinated aromatic ring exhibits unique electronic effects, directing electrophilic substitutions and enabling cross-coupling reactions.

Documented Transformations:

Reaction TypeConditionsProductYieldSource
DiazotizationNaNO₂, HBF₄, 0°CFluorobenzene diazonium salt60%
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME, 80°CBiaryl-coupled derivative55%

Structural Influence :

  • The fluorine atom’s electron-withdrawing effect meta-directs electrophiles to the 5-position of the aromatic ring .

  • The unprotected amine enables chelation-assisted metal-catalyzed reactions .

Stability and Storage Considerations

The compound’s stability under varying conditions directly impacts its reactivity:

ConditionDegradation Observed?Half-LifeRecommendationsSource
Ambient moistureYes (ester hydrolysis)48 hStore under inert atmosphere
Light exposureNoN/AProtect from UV
Acidic pH (pH < 3)Yes (Boc cleavage)2 hNeutralize post-reaction

Properties

IUPAC Name

methyl (2S)-3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O4/c1-15(2,3)22-14(20)18-12(13(19)21-4)7-9-5-6-10(16)8-11(9)17/h5-6,8,12H,7,17H2,1-4H3,(H,18,20)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLALPPKZZSRIEZ-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)F)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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